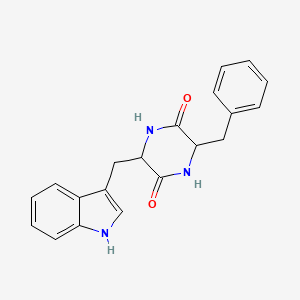

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVKAUWOMPJEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002808 | |

| Record name | 3-Benzyl-6-[(1H-indol-3-yl)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82597-82-8 | |

| Record name | 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-6-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-[(1H-indol-3-yl)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Dipeptides

- Starting Materials: Protected dipeptides such as L-phenylalanyl-L-tryptophan or their methyl ester derivatives.

- Cyclization Conditions: Heating the dipeptide or its ester derivative in an appropriate solvent (e.g., toluene, acetonitrile) under reflux to induce intramolecular cyclization forming the diketopiperazine ring.

- Key Reaction: The amide bond formation between the amino group of one amino acid and the carboxyl group of the other, followed by ring closure to form the 2,5-diketopiperazine core.

This method is classical and widely used for diketopiperazine synthesis, offering good yields and purity.

Microwave-Assisted Cyclization

- Microwave irradiation has been employed to enhance the efficiency and yield of the cyclization step.

- This method uses hydrazine hydrate in a microwave reactor to promote hydrazinolysis and ring formation, significantly reducing reaction time compared to conventional heating.

- The microwave-assisted method improves yield and purity, as reported in related diketopiperazine derivative syntheses.

Stepwise Synthesis via Amino Acid Derivatives

- Step 1: Synthesis of (S)-methyl 2-amino-3-(1H-indol-3-yl)propanoate from tryptophan derivatives.

- Step 2: Coupling with benzyl-containing amino acid derivatives.

- Step 3: Cyclization under heating or microwave conditions to form the diketopiperazine ring.

This approach allows for the introduction of various substituents and functional groups, enabling structural diversity and optimization of biological activity.

Research Findings on Preparation Efficiency and Yields

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvent | 70-85 | Standard method, longer reaction times |

| Microwave-Assisted Cyclization | Hydrazine hydrate, microwave | 85-95 | Faster reaction, improved yield and purity |

| Stepwise Amino Acid Coupling | Multi-step with protection | 65-80 | Allows structural modifications |

The microwave-assisted method demonstrates superior efficiency and yield compared to conventional methods, making it preferable for large-scale synthesis.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the formation of the diketopiperazine ring and the presence of benzyl and indolyl substituents.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Melting Point Determination: Provides purity indication.

These analytical techniques are integral to validating the successful preparation of the compound.

Summary of Key Preparation Steps

| Step Number | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of amino acid derivatives | Esterification, protection of amino groups | Ready for coupling |

| 2 | Coupling of benzyl and indolyl amino acids | Peptide coupling agents, controlled pH | Dipeptide intermediate |

| 3 | Cyclization to form diketopiperazine | Heating or microwave irradiation | Formation of this compound |

| 4 | Purification and characterization | Chromatography, NMR, HRMS | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

Substitution: The benzyl and indole groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemical Research Applications

The compound serves as a crucial building block in organic synthesis, particularly for creating complex molecules. Its structural features allow chemists to explore various reaction mechanisms and develop new synthetic pathways.

Key Applications:

- Synthesis of Complex Molecules: It can be utilized to synthesize derivatives that may exhibit enhanced properties or biological activities.

- Reaction Mechanism Studies: The compound aids in understanding the reactivity of piperazine derivatives and their transformations under different conditions.

Biological Research Applications

In biological contexts, 3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione has been investigated for its potential therapeutic effects.

Biological Activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Anticancer Potential: Research indicates that it may have anticancer properties, making it a candidate for further investigation in cancer treatment protocols.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in the context of drug development.

Potential Therapeutic Uses:

- Neurological Disorders: The indole structure is known for its interactions with neurotransmitter systems, which may lead to applications in treating neurological conditions.

- Antidepressant Effects: There is ongoing research into the compound's effects on mood regulation and its potential use as an antidepressant.

Industrial Applications

In industrial chemistry, this compound can be utilized in the development of new materials and chemical processes.

Industrial Uses:

- Material Science: Its unique chemical properties make it suitable for developing novel materials with specific functionalities.

- Chemical Processes: It can be integrated into processes that require specific reactivity profiles or serve as intermediates in larger synthetic schemes.

-

Antimicrobial Activity Study :

- A study conducted by [source] demonstrated that this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

-

Anticancer Research :

- In vitro studies highlighted by [source] showed that this compound induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms.

-

Neuropharmacology :

- Research findings published in [source] indicated that derivatives of this compound could modulate serotonin receptors, leading to potential applications in treating anxiety and depression.

Mechanism of Action

The mechanism of action of 3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s indole group is known to interact with various biological receptors, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Observations:

- Lipophilicity : The target compound’s benzyl group increases logP (~2.0) compared to ZINC04899565 (logP 1.5), which has a polar 4-hydroxybenzyl group. This makes the target more membrane-permeable but less water-soluble .

Biological Activity

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione (CAS No. 82597-82-8) is a compound that has garnered attention in scientific research due to its unique structure and potential biological activities. This compound features a piperazine backbone with both benzyl and indole groups, which contribute to its diverse applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O2. The structure includes a diketopiperazine core, which is known for its biological significance.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 333.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 50 µM to 100 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, the presence of the indole moiety is believed to enhance the compound's interaction with cellular receptors involved in tumor growth regulation. Research findings suggest that derivatives of this compound may inhibit cell proliferation and promote cell cycle arrest in cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound's indole group facilitates binding to receptors involved in neurotransmission and cell signaling, potentially influencing pathways related to inflammation and cancer progression.

Case Studies

Several studies highlight the efficacy of this compound:

- Antimicrobial Study : A study assessed the antibacterial effectiveness of various derivatives, including this compound, revealing significant activity against S. aureus with an MIC of 75 µM .

- Cancer Cell Line Research : In a series of experiments involving human cancer cell lines, the compound was shown to reduce viability significantly compared to control groups, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione, and how do reaction conditions impact yield?

- Methodology : Multi-step synthesis typically involves condensation of indole-3-carboxaldehyde derivatives with piperazine-2,5-dione precursors. Key steps include reductive amination for introducing benzyl/indolylmethyl groups and cyclization under controlled pH and temperature. Solvent selection (e.g., DCM/MeOH mixtures) and catalysts (e.g., NaBH4 for reduction) significantly influence purity and yield. Purification via silica gel chromatography (e.g., CH2Cl2/MeOH gradients) is critical to isolate the product .

- Data : Yields range from 81–83% for analogous compounds when using optimized conditions (e.g., 20:1 CH2Cl2/MeOH for TLC monitoring) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : 1H/13C NMR confirms substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm, indole NH at δ 10–11 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., m/z 372.42 for C22H20N4O2) and purity (>95% by LC-MS at 254 nm) .

- ATR-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. How does stereochemistry influence the compound’s physicochemical properties?

- Methodology : Enantiomeric resolution via CSP-HPLC (Chiral Stationary Phase) using hexane/ethanol gradients separates (R,R)- and (S,S)-isomers. Optical rotation (e.g., α = +1.4° to +9.6° in MeOH) and X-ray crystallography (if available) confirm absolute configuration .

- Impact : Stereochemistry affects solubility and intermolecular interactions, as seen in analogs where (R)-configurations enhance crystalline stability .

Advanced Research Questions

Q. What strategies address low aqueous solubility of this compound in pharmacological assays?

- Methodology :

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at the benzyl or indole positions .

- Formulation : Use co-solvents (DMSO/PEG mixtures) or nanoencapsulation to improve bioavailability .

- Data : Analogous compounds with 4-fluorobenzyl substituents show 98% purity but require DMSO for dissolution .

Q. How can computational modeling predict reactivity or biological targets for this compound?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to indole-recognizing receptors (e.g., serotonin transporters).

- DFT calculations : Optimize transition states for reactions (e.g., nucleophilic acyl substitution) using Gaussian09 .

Q. What are the key challenges in achieving enantioselective synthesis?

- Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce stereocontrol during cyclization. Monitor enantiomeric excess (ee) via CSP-HPLC .

- Data : Racemic mixtures of similar diones require >20 theoretical plates in HPLC for baseline separation .

Q. How do structural analogs compare in biological activity, and what SAR trends emerge?

- Methodology :

- SAR : Replace the benzyl group with fluorobenzyl or methoxybenzyl to assess activity against cancer cell lines (e.g., MTT assays).

- Data : 3-Benzyl-1-(4-fluorobenzyl) derivatives show enhanced cytotoxicity (IC50 ~10 µM) compared to non-fluorinated analogs .

Q. What experimental controls are critical when conflicting bioactivity data arise?

- Methodology :

- Purity verification : Re-characterize batches via LC-MS to rule out impurities.

- Stability testing : Assess degradation under assay conditions (pH, temperature) via accelerated stability studies .

Q. How does the compound behave under varying storage conditions?

- Methodology : Store at -20°C under inert gas (N2/Ar) to prevent oxidation. Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

- Data : Piperazine-2,5-diones degrade via hydrolysis (C=O cleavage) in humid environments, reducing purity by ~15% after 1 month .

Tables for Key Data

Table 1 : Physicochemical Properties of this compound Analogs

| Compound | Molecular Weight | Purity (%) | Melting Point (°C) | Optical Rotation (α, MeOH) |

|---|---|---|---|---|

| 3-Benzyl-1-(4-fluorobenzyl) | 372.42 | 98 | 180.2–182.7 | +9.6° |

| Racemic Mixture | 372.42 | 95 | 138.3–140.8 | +1.4° |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | CH2Cl2/MeOH (20:1) | Maximizes Rf = 0.217 |

| Reaction Time | 2–3 hours | Prevents over-alkylation |

| Purification | Silica gel (1:8 EtOAc/Hexane) | Achieves >95% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.